molecular formula C24H33BO2 B372377 (1-ethyl-1-butenyl)[bis(4-methoxy-2,6-dimethylphenyl)]borane

(1-ethyl-1-butenyl)[bis(4-methoxy-2,6-dimethylphenyl)]borane

Katalognummer: B372377
Molekulargewicht: 364.3g/mol
InChI-Schlüssel: KNTIQRJOCZGFSX-RGVLZGJSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-ethyl-1-butenyl)[bis(4-methoxy-2,6-dimethylphenyl)]borane is an organoboron compound characterized by its unique structure, which includes a hex-3-en-3-yl group and two 4-methoxy-2,6-dimethylphenyl groups bonded to a boron atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethyl-1-butenyl)[bis(4-methoxy-2,6-dimethylphenyl)]borane typically involves the reaction of hex-3-en-3-ylboronic acid with 4-methoxy-2,6-dimethylphenyl lithium reagents. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

(1-ethyl-1-butenyl)[bis(4-methoxy-2,6-dimethylphenyl)]borane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or boronates.

    Reduction: Reduction reactions can convert the boron center to a different oxidation state.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or organolithium compounds are employed under controlled conditions.

Major Products

The major products formed from these reactions include boronic acids, boronates, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

(1-ethyl-1-butenyl)[bis(4-methoxy-2,6-dimethylphenyl)]borane has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-boron bonds.

    Biology: The compound can be utilized in the development of boron-containing drugs and bioactive molecules.

    Industry: It is employed in the production of advanced materials, such as polymers and catalysts.

Wirkmechanismus

The mechanism of action of (1-ethyl-1-butenyl)[bis(4-methoxy-2,6-dimethylphenyl)]borane involves its ability to form stable complexes with various substrates. The boron atom acts as a Lewis acid, facilitating the formation of covalent bonds with nucleophiles. This interaction can modulate the activity of molecular targets and pathways, leading to desired chemical transformations.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • [(Z)-hex-3-en-3-yl]-bis(4-methoxyphenyl)borane
  • [(Z)-hex-3-en-3-yl]-bis(2,6-dimethylphenyl)borane
  • (1-ethyl-1-butenyl)[bis(4-methoxy-2,6-dimethylphenyl)]borane

Uniqueness

This compound is unique due to the presence of both methoxy and dimethyl groups on the phenyl rings, which can influence its reactivity and stability. This structural feature distinguishes it from other similar compounds and can lead to different chemical behaviors and applications.

Eigenschaften

Molekularformel

C24H33BO2

Molekulargewicht

364.3g/mol

IUPAC-Name

[(Z)-hex-3-en-3-yl]-bis(4-methoxy-2,6-dimethylphenyl)borane

InChI

InChI=1S/C24H33BO2/c1-9-11-20(10-2)25(23-16(3)12-21(26-7)13-17(23)4)24-18(5)14-22(27-8)15-19(24)6/h11-15H,9-10H2,1-8H3/b20-11+

InChI-Schlüssel

KNTIQRJOCZGFSX-RGVLZGJSSA-N

SMILES

B(C1=C(C=C(C=C1C)OC)C)(C2=C(C=C(C=C2C)OC)C)C(=CCC)CC

Isomerische SMILES

B(C1=C(C=C(C=C1C)OC)C)(C2=C(C=C(C=C2C)OC)C)/C(=C/CC)/CC

Kanonische SMILES

B(C1=C(C=C(C=C1C)OC)C)(C2=C(C=C(C=C2C)OC)C)C(=CCC)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.